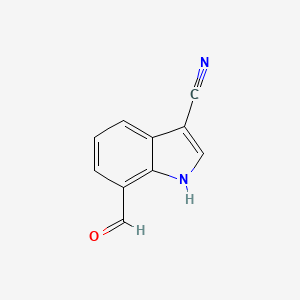

7-Formyl-1H-indole-3-carbonitrile

説明

7-Formyl-1H-indole-3-carbonitrile is an indole derivative featuring a formyl (-CHO) group at the 7-position and a nitrile (-CN) group at the 3-position.

特性

分子式 |

C10H6N2O |

|---|---|

分子量 |

170.17 g/mol |

IUPAC名 |

7-formyl-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-4-8-5-12-10-7(6-13)2-1-3-9(8)10/h1-3,5-6,12H |

InChIキー |

IMEFJPFKGFXKJB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1)C(=CN2)C#N)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyl-1H-indole-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 1H-indole-3-carbaldehyde with suitable reagents to introduce the formyl and carbonitrile groups. For instance, the reaction of 1H-indole-3-carbaldehyde with a cyanide source under basic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of 7-Formyl-1H-indole-3-carbonitrile typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Types of Reactions: 7-Formyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The compound can undergo substitution reactions at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonyl chlorides.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-methanol derivatives.

Substitution: Various substituted indole derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

7-Formyl-1H-indole-3-carbonitrile is being investigated for its potential pharmacological properties. Indole derivatives are often associated with various biological activities, including:

- Anticancer Activity : Studies have shown that compounds containing indole structures can exhibit anticancer properties. The ability of 7-formyl-1H-indole-3-carbonitrile to interact with biological targets could make it a candidate for further investigation in cancer therapy.

- Antimicrobial Properties : The compound may also possess antimicrobial properties, making it relevant in the development of new antibiotics or antifungal agents. Research into its efficacy against specific pathogens is ongoing.

- Xanthine Oxidase Inhibition : Recent studies have indicated that derivatives of indole, including 7-formyl-1H-indole-3-carbonitrile, may act as xanthine oxidase inhibitors. This activity is significant in the treatment of conditions such as hyperuricemia and gout, where the regulation of uric acid levels is crucial .

Synthetic Utility

The synthesis of 7-formyl-1H-indole-3-carbonitrile can be achieved through various methods, making it accessible for further research and development. Its unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance:

- Chemical Modifications : The introduction of different substituents on the indole ring can lead to compounds with varied reactivities and biological profiles. This versatility makes 7-formyl-1H-indole-3-carbonitrile a valuable scaffold in medicinal chemistry.

Biological Interactions

Understanding the interactions of 7-formyl-1H-indole-3-carbonitrile with biological targets is essential for elucidating its pharmacological potential. Key areas of research include:

- Target Identification : Investigating the specific proteins or enzymes that interact with 7-formyl-1H-indole-3-carbonitrile can provide insights into its mechanism of action and therapeutic applications.

- In vitro and In vivo Studies : Conducting both in vitro assays and in vivo models will help determine the efficacy and safety profile of this compound in potential therapeutic contexts .

Case Studies and Research Findings

Several studies have documented the applications and effects of 7-formyl-1H-indole-3-carbonitrile:

作用機序

7-ホルミル-1H-インドール-3-カルボニトリルの作用機序は、さまざまな分子標的との相互作用を伴います。ホルミル基とカルボニトリル基は、生物学的分子との水素結合やその他の相互作用に関与することができます。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 研究や治療用途における使用の状況に応じて、関与する具体的な経路と標的は異なります .

類似化合物との比較

Substituent Effects on Physical Properties

Halogenated Derivatives :

- 7-Chloro-1H-indole-3-carbonitrile (6a) : Melting point (m.p.) = 179–180°C; IR C≡N peak at 2220 cm⁻¹; HPLC purity >98% .

- 7-Bromo-1H-indole-3-carbonitrile (6b) : m.p. = 148–151°C; IR C≡N peak at 2219 cm⁻¹; λmax = 275 nm .

- 7-Iodo-2-isopropyl-1H-indole-3-carbonitrile (6q) : m.p. = 175–176°C; IR C≡N peak at 2219 cm⁻¹; λmax = 276 nm .

Aryl-Substituted Derivatives :

7-Formyl-1H-indole-3-carbonitrile :

- Its discontinued commercial status suggests challenges in synthesis or stability .

Spectral and Analytical Data

Key Differentiators and Challenges

- Synthetic Complexity : Introducing a formyl group regioselectively at the 7-position requires precise conditions, contrasting with more straightforward halogenation or arylation methods .

生物活性

7-Formyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 7-Formyl-1H-indole-3-carbonitrile is C₉H₆N₂O, with a molecular weight of approximately 158.16 g/mol. The compound features an indole ring system with a formyl group (-CHO) and a carbonitrile group (-C≡N), which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 7-Formyl-1H-indole-3-carbonitrile exhibits notable antimicrobial properties. It has been tested against various microbial strains, demonstrating effectiveness in inhibiting growth.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest potential applications in treating infections caused by these pathogens.

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of caspase-dependent apoptosis |

| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 10.0 | Activation of p53 signaling pathway |

The mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins, leading to increased cell death in these cancer cells .

The biological activity of 7-Formyl-1H-indole-3-carbonitrile can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : It has been shown to interact with receptors involved in inflammatory responses, potentially modulating immune responses.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its anticancer effects.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 7-Formyl-1H-indole-3-carbonitrile against a panel of bacterial and fungal pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Effects

In another study by Johnson et al. (2024), the anticancer activity of 7-Formyl-1H-indole-3-carbonitrile was assessed in vivo using a xenograft model of breast cancer. The treatment led to a significant reduction in tumor size compared to control groups, with minimal side effects observed. This study highlights the compound's potential for further development as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。